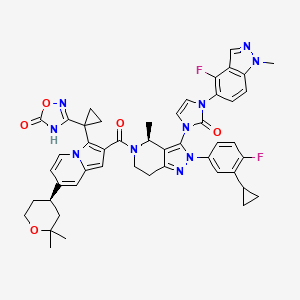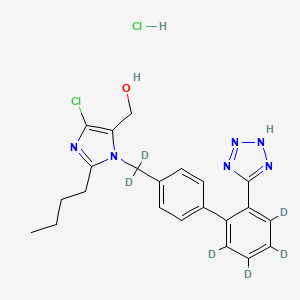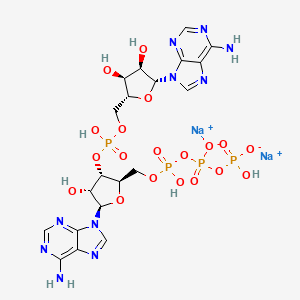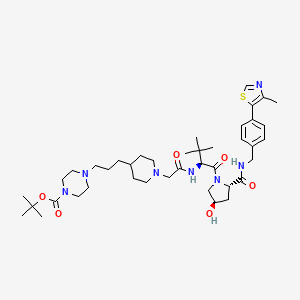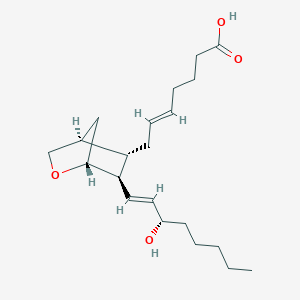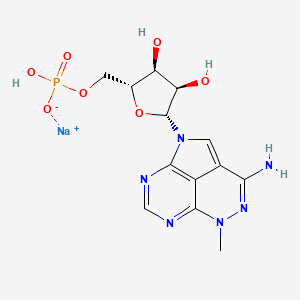![molecular formula C6H6N2O2S B12365990 4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,7a-Dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Analyse Chemischer Reaktionen
4a,7a-Dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and xylene, as well as catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions include various thienopyrimidine derivatives, which have diverse biological activities .
Wissenschaftliche Forschungsanwendungen
4a,7a-Dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it inhibits the activity of D-dopachrome tautomerase, which plays a key role in cancer cell proliferation . The compound induces cell cycle arrest by deactivating the mitogen-activated protein kinase (MAPK) pathway, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
4a,7a-Dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound also has a fused thiophene and pyrimidine ring structure and exhibits similar biological activities.
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: Another related compound with slight structural differences that affect its reactivity and biological properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound has a fused pyran ring in addition to the pyrimidine ring, which enhances its interactions with enzymes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H6N2O2S |
|---|---|
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-4H,(H2,7,8,9,10) |
InChI-Schlüssel |
LUSKLKZEAVHYPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2C1NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





